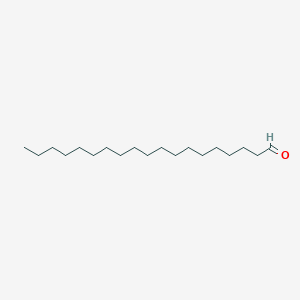

Nonadecanal

Description

This compound is a natural product found in Hamamelis virginiana, Smenospongia aurea, and other organisms with data available.

Properties

IUPAC Name |

nonadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYYZWCMUFWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938401 | |

| Record name | Nonadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-32-8 | |

| Record name | Nonadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17352-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017352328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Nonadecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanal (C₁₉H₃₈O) is a long-chain fatty aldehyde that belongs to the class of organic compounds known as fatty aldehydes.[1] These compounds are characterized by a carbonyl group at the end of a long aliphatic chain. The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems, which is of significant interest in various research fields, including drug development, biochemistry, and environmental science. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents logical workflows for its analysis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to distinguish between experimentally determined and computationally estimated values.

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₁₉H₃₈O | N/A | [1][2][3] |

| Molecular Weight | 282.50 g/mol | Calculated | [1][2][4] |

| IUPAC Name | This compound | N/A | [1][2] |

| CAS Number | 17352-32-8 | N/A | [1][4] |

| Boiling Point | 332.00 to 333.00 °C @ 760.00 mm Hg | Estimated | [5] |

| Melting Point | Not explicitly available | - | - |

| Vapor Pressure | 0.000148 mmHg @ 25.00 °C | Estimated | [5] |

| Flash Point | 161.70 °C (323.00 °F) TCC | Estimated | [5] |

| Water Solubility | 0.001593 mg/L @ 25 °C | Estimated | [5] |

| logP (Octanol/Water) | 8.556 | Estimated | [5] |

| log₁₀WS (Water Sol.) | -7.06 | Calculated | [4] |

| Enthalpy of Fusion | 47.26 kJ/mol | Calculated | [4] |

| Enthalpy of Vaporization | 64.61 kJ/mol | Calculated | [4] |

| Kovats Retention Index | Standard non-polar: 2102, 2107, 2110, 2127 | Experimental | [1][6] |

| Standard polar: 2604, 2605.6 | Experimental | [1][7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a high-molecular-weight compound like this compound can be determined using distillation methods under reduced pressure to prevent decomposition. The boiling point at atmospheric pressure is then extrapolated. A common laboratory method involves using a Sivolobov apparatus or a micro-distillation setup.

Chromatographic Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable organic solvent (e.g., hexane, dichloromethane).

-

For biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analyte.

-

Derivatization may be employed to improve chromatographic properties and detection sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

GC-MS Parameters (General):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.[6]

-

Carrier Gas: Helium at a constant flow rate.[6]

-

Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure the elution of the compound.[6]

-

Injection Mode: Splitless or split injection depending on the sample concentration.

-

MS Detection: Electron ionization (EI) at 70 eV is standard for generating a reproducible mass spectrum. The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

High-Performance Liquid Chromatography (HPLC)

For less volatile aldehydes or for analysis in complex matrices, HPLC is a suitable alternative.

Sample Preparation and Derivatization:

-

Aldehydes are not chromophoric, necessitating derivatization for UV or fluorescence detection.

-

A common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a colored and UV-active hydrazone.

-

The reaction is typically carried out in an acidic solution.

HPLC Parameters (General):

-

Column: A reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV-Vis detector set to the wavelength of maximum absorbance of the DNPH derivative (around 360 nm).

Visualizations

Physicochemical Property Profile of this compound

Caption: Overview of this compound's physicochemical properties.

General Analytical Workflow for this compound

Caption: Analytical workflow for this compound determination.

References

- 1. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound (CAS 17352-32-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 17352-32-8 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

The Synthesis of Nonadecanal in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanal, a 19-carbon saturated fatty aldehyde, is a lipid metabolite found in various marine organisms. While its precise biological roles are still under investigation, its biosynthesis is intrinsically linked to the fundamental pathways of fatty acid metabolism. This technical guide provides a comprehensive overview of the putative synthesis pathways of this compound in marine organisms, with a particular focus on marine cyanobacteria, where the necessary enzymatic machinery has been well-characterized. This document details the biochemical steps, relevant enzymes, and regulatory aspects of its formation, alongside detailed experimental protocols for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers in marine biology, natural product chemistry, and drug discovery.

Core Biosynthetic Pathways of this compound

The synthesis of this compound in marine organisms is not yet fully elucidated for any specific species, however, based on the well-established pathways of fatty acid and hydrocarbon biosynthesis in marine cyanobacteria, a clear putative pathway can be outlined. The core of this pathway involves two main stages: the synthesis of the C19 fatty acid precursor, nonadecanoic acid, and its subsequent reduction to this compound.

De Novo Synthesis of Odd-Chain Fatty Acids

The biosynthesis of this compound begins with the formation of its precursor, nonadecanoic acid (C19:0). Unlike the more common even-chain fatty acids which are initiated with acetyl-CoA, odd-chain fatty acids like nonadecanoic acid utilize propionyl-CoA as a primer.[1][2]

The key steps are:

-

Initiation: The fatty acid synthase (FAS) pathway is initiated with propionyl-CoA instead of acetyl-CoA.

-

Elongation: A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, sequentially add two-carbon units from malonyl-CoA to the growing acyl chain.

-

Termination: The elongation cycle terminates when the acyl chain reaches 19 carbons in length, resulting in nonadecanoyl-acyl carrier protein (nonadecanoyl-ACP).

The availability of propionyl-CoA is a critical regulatory point for the production of odd-chain fatty acids.[1][2] In many microorganisms, propionyl-CoA can be generated through various metabolic routes, including the metabolism of certain amino acids (valine, isoleucine, methionine) and the β-oxidation of odd-chain fatty acids.[3]

Reduction of Nonadecanoyl-ACP to this compound

The final step in the synthesis of this compound is the reduction of the carboxyl group of nonadecanoyl-ACP. This reaction is catalyzed by a fatty acyl-ACP reductase (FAAR).[4]

Nonadecanoyl-ACP + NADPH + H⁺ → this compound + NADP⁺ + ACP

FAARs are a class of enzymes known to be involved in hydrocarbon biosynthesis in cyanobacteria, where they produce long-chain aldehydes as intermediates for alkane synthesis.[5] The substrate specificity of FAARs is a key determinant of the chain length of the resulting aldehyde. While specific data for a C19-ACP substrate is limited, FAARs are known to act on a range of long-chain acyl-ACPs.[4]

Potential Fate of this compound: Conversion to Nonadecane

In many cyanobacteria, the fatty aldehyde produced by FAAR serves as a substrate for an aldehyde-deformylating oxygenase (ADO), which converts the aldehyde to an alkane with one less carbon atom.[6][7] In the case of this compound, this would lead to the production of nonadecane.

This compound + O₂ + 2H⁺ + 2e⁻ → Nonadecane + HCOOH

Therefore, the accumulation of this compound in a marine organism would depend on the relative activities of the FAAR that produces it and the ADO that may consume it.

Quantitative Data on this compound Production

Currently, there is a significant lack of published quantitative data on the specific concentrations or production rates of this compound in marine organisms. While its presence has been reported in organisms like the marine sponge Aplysina lacunosa, the concentrations were not specified.[8] The tables below are structured to accommodate future findings in this area.

Table 1: Reported Occurrences of this compound in Marine Organisms

| Marine Organism | Phylum | Tissue/Cellular Location | Method of Detection | Reference |

| Aplysina lacunosa | Porifera | Not specified | Not specified | [8] |

| Glehnia littoralis (a coastal plant) | Tracheophyta | Not specified | Not specified | [8] |

Table 2: Putative Enzyme Substrate Specificities Relevant to this compound Synthesis

| Enzyme | Organism Source (Representative) | Substrate | Product | Key Kinetic Parameters (if available) | Reference |

| Fatty Acyl-ACP Reductase (FAAR) | Synechococcus elongatus PCC 7942 | Long-chain acyl-ACPs (C16-C18) | Long-chain fatty aldehydes | - | [4] |

| Aldehyde-Deformylating Oxygenase (ADO) | Prochlorococcus marinus | Medium to long-chain aldehydes | Alkanes | - | [6] |

Experimental Protocols

The analysis of long-chain fatty aldehydes like this compound from complex biological matrices requires specific extraction, derivatization, and analytical techniques.

Extraction of Lipids Containing this compound

A standard method for extracting total lipids from marine biological samples is a modified Bligh-Dyer extraction.

Materials:

-

Methanol

-

Chloroform

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass vials

Protocol:

-

Homogenize the lyophilized biological sample (e.g., microbial cell pellet, sponge tissue) in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

After a brief incubation, add chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The extraction is typically repeated on the remaining aqueous/solid phase to ensure complete recovery.

-

The combined chloroform extracts are dried under a stream of nitrogen gas.

Derivatization of this compound for GC-MS Analysis

Due to their reactivity and polarity, fatty aldehydes are typically derivatized prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve their volatility and chromatographic behavior. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Materials:

-

PFBHA solution in a suitable solvent (e.g., pyridine)

-

Dried lipid extract

-

Hexane

-

GC-MS system

Protocol:

-

Dissolve the dried lipid extract in a small volume of an appropriate solvent.

-

Add the PFBHA derivatizing reagent to the sample.

-

Incubate the reaction mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form the PFB-oxime derivative of this compound.

-

After cooling, the derivative is extracted into an organic solvent like hexane.

-

The hexane layer is collected, concentrated if necessary, and is ready for GC-MS analysis.

GC-MS Analysis of Derivatized this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250-280°C

-

Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Mode: Full scan to identify the derivative's fragmentation pattern and selected ion monitoring (SIM) for targeted quantification. The characteristic ions for the PFB-oxime derivative of this compound would be monitored for high sensitivity and specificity.

Signaling Pathways and Regulation

Direct signaling pathways that specifically regulate this compound synthesis have not yet been identified. However, its production is intrinsically linked to the regulation of odd-chain fatty acid biosynthesis.

Regulation of Odd-Chain Fatty Acid Precursor Synthesis

The primary control point for this compound synthesis is the availability of its C19 fatty acid precursor. The synthesis of odd-chain fatty acids is regulated by the intracellular concentration of propionyl-CoA, which serves as the primer for the FAS pathway.[1][2] Factors influencing propionyl-CoA levels, such as the catabolism of certain amino acids and the activity of enzymes in central metabolism, will therefore indirectly regulate this compound production.

Putative Signaling and Logical Relationships

The synthesis of this compound can be viewed as a branch point in the broader pathway of hydrocarbon biosynthesis in some marine microorganisms. The logical flow dictates that the availability of the C19 fatty acid precursor is the primary determinant, followed by the enzymatic activity of FAAR. The final cellular concentration of this compound is then influenced by its potential conversion to nonadecane by ADO.

While specific signaling molecules that trigger this compound synthesis are unknown, it is plausible that its production could be part of a broader cellular response to environmental cues, such as changes in temperature, nutrient availability, or oxidative stress, which are known to influence lipid metabolism in marine organisms. Some long-chain aldehydes in other marine organisms, such as diatoms, have been implicated in cell signaling and chemical defense.[9] It is possible that this compound may have similar, yet to be discovered, signaling roles in the organisms that produce it.

Visualizations

Caption: Putative biosynthetic pathway of this compound in marine cyanobacteria.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The synthesis of this compound in marine organisms is a fascinating yet underexplored area of marine biochemistry. The putative pathway, originating from odd-chain fatty acid biosynthesis and culminating in the reduction of nonadecanoyl-ACP, provides a solid framework for future research. This guide has synthesized the current understanding of these processes and provided detailed methodologies for the investigation of this long-chain aldehyde. Further research is critically needed to quantify this compound levels in various marine species, to elucidate the specific enzymes and their kinetics, and to uncover the regulatory networks and potential signaling roles of this molecule. Such studies will not only enhance our fundamental knowledge of marine lipid metabolism but may also unveil novel bioactive compounds with potential applications in biotechnology and medicine.

References

- 1. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EC 1.2.1.80 - long-chain acyl-[acyl-carrier-protein] reductase. [ebi.ac.uk]

- 5. Product release and substrate entry of aldehyde deformylating oxygenase revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde deformylating oxygenase - Wikipedia [en.wikipedia.org]

- 7. Cyanobacterial aldehyde deformylating oxygenase: Structure, function, and potential in biofuels production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C19H38O | CID 176926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cell signaling in marine diatoms - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Aldehyde: A Technical Guide to the Natural Sources and Isolation of Nonadecanal

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, isolation, and putative signaling pathways of nonadecanal, a long-chain aldehyde with significant roles in chemical communication across different species. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology.

This compound (C₁₉H₃₈O) is a saturated fatty aldehyde that has been identified as a critical semiochemical in a variety of organisms, ranging from plants to reptiles. Its role as a pheromone and a component of epicuticular wax highlights its importance in intra- and interspecies communication and physiological processes. This guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and analysis, and a review of the current understanding of its perception through signaling pathways.

Natural Sources of this compound

This compound has been identified in a diverse array of natural sources, where it often plays a role in chemical signaling or as a component of surface waxes. While its presence is documented, quantitative data on its concentration and yield from these sources are often limited in publicly available literature.

Invertebrates: In the animal kingdom, this compound is recognized as a semiochemical, particularly a pheromone, in certain insect and arachnid species. For instance, it is a component of the chemical communication system of the wasp spider, Argiope bruennichi.

Vertebrates: Among vertebrates, this compound has been identified as a key pheromonal component for the El Hierro giant lizard, Gallotia simonyi, where it is likely involved in chemical signaling related to mating or territorial behaviors.

Plants: this compound is a constituent of the epicuticular wax of some plants. It has been reported in Glehnia littoralis, a coastal plant, and has been detected in minor quantities in the leaf wax of the model plant Arabidopsis thaliana (in the gl1 mutant). Plant waxes, composed of very-long-chain fatty acids and their derivatives, form a protective barrier against environmental stressors.

Marine Organisms: The marine sponge Aplysina lacunosa has also been reported as a natural source of this compound, although detailed studies on its function in this organism are scarce.

Table 1: Documented Natural Sources of this compound

| Category | Species | Common Name | Role/Location |

| Invertebrates | Argiope bruennichi | Wasp Spider | Semiochemical |

| Vertebrates | Gallotia simonyi | El Hierro Giant Lizard | Pheromone |

| Plants | Glehnia littoralis | Beach Silvertop | Epicuticular Wax Component |

| Arabidopsis thaliana (gl1 mutant) | Thale Cress | Leaf Wax Component | |

| Marine Organisms | Aplysina lacunosa | Convoluted Barrel Sponge | Chemical Constituent |

Isolation and Purification of this compound

The isolation of this compound from natural sources involves solvent extraction followed by purification techniques. Given the lipophilic nature of this long-chain aldehyde, non-polar and semi-polar solvents are most effective. The following protocols are adaptable for the extraction of this compound from plant and insect tissues.

Experimental Protocol 1: Soxhlet Extraction for Insect Cuticular Lipids (Adaptable for this compound)

This protocol is suitable for the exhaustive extraction of lipids, including long-chain aldehydes, from insect material.

1. Sample Preparation:

- Collect and freeze-dry the insect samples to remove water content.

- Grind the dried samples into a fine powder to increase the surface area for extraction.

2. Soxhlet Extraction:

- Place a known quantity of the powdered sample (e.g., 10 g) into a cellulose thimble.

- Insert the thimble into the main chamber of a Soxhlet extractor.

- Fill a round-bottom flask with a suitable solvent, such as n-hexane or a chloroform:methanol mixture (2:1, v/v). N-hexane is preferable for targeting non-polar lipids like aldehydes.

- Assemble the Soxhlet apparatus with a condenser and heat the solvent to its boiling point.

- Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.[1]

3. Solvent Removal and Crude Extract Recovery:

- After extraction, cool the apparatus and collect the solvent containing the extracted lipids from the round-bottom flask.

- Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

Experimental Protocol 2: Solvent Extraction of Epicuticular Waxes from Plant Material (Adaptable for this compound)

This method is designed for the extraction of surface waxes from plant leaves with minimal contamination from internal lipids.

1. Sample Preparation:

- Collect fresh, undamaged leaves.

- Gently clean the leaves with distilled water to remove debris and pat dry.

2. Solvent Immersion:

- Immerse a known fresh weight of leaves (e.g., 50 g) in a beaker containing a non-polar solvent like chloroform or n-hexane for a short duration (e.g., 30-60 seconds). This brief immersion time is crucial to minimize the extraction of internal lipids.

- Agitate the leaves gently during immersion.

3. Filtration and Concentration:

- Remove the leaves from the solvent.

- Filter the solvent extract through Whatman No. 1 filter paper to remove any particulate matter.

- Concentrate the filtrate using a rotary evaporator to yield the crude epicuticular wax extract.

Purification of this compound from Crude Extract

The crude extract obtained from either protocol will be a complex mixture. This compound can be purified using the following method.

Protocol 3: Purification by Bisulfite Adduct Formation

This protocol leverages the reversible reaction between aldehydes and sodium bisulfite to form a water-soluble adduct, allowing for separation from other non-aldehyde lipids.[2][3]

1. Adduct Formation:

- Dissolve the crude lipid extract in a minimal amount of a water-miscible organic solvent like methanol or dimethylformamide (DMF).

- Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for several minutes. This compound will react to form a charged bisulfite adduct.

2. Liquid-Liquid Extraction:

- Add an immiscible organic solvent, such as n-hexane, to the mixture and shake.

- Allow the layers to separate. The non-aldehyde lipids will remain in the n-hexane layer, while the water-soluble this compound-bisulfite adduct will be in the aqueous layer.

- Separate the aqueous layer.

3. Regeneration of this compound:

- To regenerate the aldehyde, treat the aqueous layer with either a strong base (e.g., aqueous NaOH) or an acid (e.g., aqueous HCl) to decompose the bisulfite adduct.

- Extract the regenerated this compound from the aqueous solution using n-hexane.

- Wash the n-hexane layer with water to remove any remaining salts, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain purified this compound.

Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Table 2: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector | Splitless mode at 250-280 °C |

| Oven Program | Initial temp: 60-100 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 300 °C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Quantification | Internal standard method (e.g., using a different chain length aldehyde like eicosanal) |

Note: Derivatization to the corresponding O-methyloxime can be performed to confirm the identity of the aldehyde.

Signaling Pathways

The perception of long-chain aldehydes like this compound is crucial for their function as semiochemicals. The following section describes the current understanding of the signaling pathways involved in their detection in insects and a more general overview for reptiles.

Insect Olfactory Signaling Pathway for Aldehydes

In insects, the detection of aldehydes is a complex process involving multiple families of receptors located in the olfactory sensory neurons (OSNs) within the sensilla of antennae and maxillary palps. Both Odorant Receptors (ORs) and Ionotropic Receptors (IRs) have been implicated.[4][5][6]

The current model suggests a dual mechanism for ORs:

-

Ionotropic Pathway (Fast): The binding of an odorant to a specific OR, which forms a heterodimer with the highly conserved co-receptor Orco, directly gates the ion channel, leading to a rapid depolarization of the neuron.

-

Metabotropic Pathway (Slow/Modulatory): The OR can also act as a G-protein coupled receptor (GPCR), activating a second messenger cascade (e.g., involving cAMP or IP₃), which can modulate the ion channel activity and the neuron's sensitivity.[7][8][9]

IRs, which are evolutionarily older, also function as ligand-gated ion channels and are tuned to detect specific classes of compounds, including some aldehydes.[10][11]

References

- 1. Comparison of Conventional and Sustainable Lipid Extraction Methods for the Production of Oil and Protein Isolate from Edible Insect Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G proteins and pheromone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ionotropic receptors in the turnip moth Agrotis segetum respond to repellent medium-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Long-Chain Saturated Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain saturated aldehydes (LCSAs), such as hexadecanal and octadecanal, are lipid-derived molecules increasingly recognized for their diverse and significant biological activities. Generated endogenously through lipid peroxidation and metabolic pathways, these reactive compounds are not merely byproducts of cellular processes but active signaling molecules and mediators of toxicity. At low concentrations, they can modulate critical signaling cascades, including the p38 MAPK pathway, and act as social chemosignals influencing behavior. At higher concentrations, their electrophilic nature leads to the formation of adducts with proteins and DNA, contributing to cellular stress and the pathology of various diseases. This technical guide provides an in-depth overview of the core biological activities of LCSAs, presenting quantitative data, detailed experimental protocols for their study, and visual representations of their associated signaling pathways and analytical workflows.

Introduction

Long-chain saturated aldehydes are aliphatic aldehydes, typically with a carbon chain length of 16 or greater. They are primarily generated in mammalian cells through two major routes: the interconversion of fatty acids and fatty alcohols, and as breakdown products of lipid peroxidation initiated by reactive oxygen species (ROS).[1][2] Due to their high reactivity, LCSAs can form covalent adducts with biological macromolecules, leading to impaired cellular function and contributing to oxidative stress-associated diseases.[2][3] However, emerging evidence also points to their role as specific signaling molecules, capable of eliciting precise physiological and behavioral responses. This dual role as both a toxicant and a signaling molecule makes the study of LCSAs a compelling area of research for understanding disease mechanisms and for drug development.

Sources and Endogenous Levels

LCSAs are derived from the metabolic turnover of lipids and from oxidative damage to polyunsaturated fatty acids within cellular membranes.

-

Metabolic Pathways: The interconversion of long-chain fatty acids and fatty alcohols proceeds through an aldehyde intermediate.[1] Additionally, the enzymatic cleavage of plasmalogens can release long-chain fatty aldehydes.[4]

-

Lipid Peroxidation: Oxidative stress leads to the peroxidation of membrane lipids, a process that generates a variety of aldehydes, including LCSAs.[2] This is a hallmark of cellular damage and is implicated in numerous neurodegenerative and cardiovascular diseases.[5]

The endogenous concentrations of these aldehydes can vary significantly depending on the tissue type and physiological state. While comprehensive data across all tissues is still being compiled, targeted analyses have provided quantitative values in specific contexts.

Data Presentation: Endogenous Aldehyde Concentrations

The following table summarizes quantitative data on the concentration of various aldehydes, including the long-chain saturated aldehyde decanal, in human tissues.

| Aldehyde | Tissue Type | Condition | Mean Concentration (pmol/mg) | Standard Error of Mean (SEM) |

| Decanal | Esophageal Adenocarcinoma (EAC) | Cancer | 1.13 | 0.19 |

| Squamous Tissue (Adjacent) | Non-cancerous | 0.40 | 0.05 | |

| Squamous Normal (Distant) | Non-cancerous | 0.28 | 0.03 | |

| Hexanal | Esophageal Adenocarcinoma (EAC) | Cancer | 0.36 | 0.05 |

| Squamous Tissue (Adjacent) | Non-cancerous | 0.23 | 0.04 | |

| Squamous Normal (Distant) | Non-cancerous | 0.21 | 0.03 | |

| Nonanal | Esophageal Adenocarcinoma (EAC) | Cancer | 0.58 | 0.08 |

| Squamous Tissue (Adjacent) | Non-cancerous | 0.34 | 0.04 | |

| Squamous Normal (Distant) | Non-cancerous | 0.25 | 0.02 |

Data adapted from a study on human esophageal tissues.[6]

Key Biological Activities and Signaling Pathways

LCSAs exert their biological effects through several mechanisms, including direct covalent modification of proteins and activation of specific signaling pathways.

Covalent Adduction and Toxicity

As electrophilic compounds, LCSAs are classified as "hard" electrophiles. They preferentially react with "hard" biological nucleophiles, such as the primary nitrogen groups on lysine residues in proteins and the N2 nitrogen of deoxyguanosine in DNA.[3] This adduction can impair the function of critical macromolecules, leading to enzyme inactivation, DNA damage, and cytotoxicity, which are implicated in the progression of neurodegenerative diseases and cancer.[2][3]

Modulation of Cell Signaling: The p38 MAPK Pathway

Hexadecanal has been shown to stimulate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] The p38 MAPK pathway is a critical regulator of cellular responses to environmental stress and inflammatory cytokines.[7] Activation of this pathway can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell differentiation.

The likely mechanism for LCSA-induced p38 activation is through the induction of oxidative stress. LCSAs are themselves products of oxidative stress and their reactive nature can further propagate it, leading to the activation of the upstream kinases (MAP3Ks like ASK1) that initiate the p38 phosphorylation cascade.[8]

References

- 1. Identification of a natural source for the OR37B ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sniffing the human body volatile hexadecanal blocks aggression in men but triggers aggression in women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress-mediated Lipid Peroxidation-derived Lipid Aldehydes in the Pathophysiology of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous aldehyde accumulation generates genotoxicity and exhaled biomarkers in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycolaldehyde induces oxidative stress in the heart: a clue to diabetic cardiomyopathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian-specific OR37 receptors are differentially activated by distinct odorous fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Perturbator: An In-depth Technical Guide to the Interaction of Nonadecanal with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanal, a 19-carbon saturated aldehyde, belongs to a class of lipid-derived molecules that, while less studied than their unsaturated counterparts like 4-hydroxy-2-nonenal (HNE), are gaining recognition for their significant interactions with biological membranes. As products of lipid peroxidation, these long-chain aldehydes are implicated in a variety of cellular processes, from modulating membrane biophysics to influencing critical signaling pathways. Their amphiphilic nature allows them to readily partition into the lipid bilayer, where they can exert profound effects on membrane structure and function.

This technical guide provides a comprehensive overview of the current understanding of how this compound and analogous long-chain saturated aldehydes interact with biological membranes. It is designed to be a valuable resource for researchers in cell biology, biophysics, and drug development, offering insights into the mechanisms of action, effects on membrane properties, and modulation of cellular signaling. Due to the limited direct research on this compound, this guide draws upon data from closely related long-chain saturated aldehydes and established principles of lipid-aldehyde interactions to present a cohesive and informative picture.

Mechanisms of Interaction: A Two-Pronged Approach

The interaction of this compound with biological membranes is primarily governed by two key mechanisms: direct physical perturbation of the lipid bilayer and covalent modification of membrane-associated proteins.

-

1.1. Physical Intercalation and Membrane Disruption: As an amphiphilic molecule, this compound partitions into the lipid bilayer, with its long acyl chain aligning with the fatty acid tails of phospholipids and its polar aldehyde group situated near the lipid headgroup region. This intercalation can disrupt the ordered packing of phospholipids, leading to alterations in membrane fluidity, permeability, and phase behavior. The extent of this disruption is dependent on the concentration of the aldehyde and the lipid composition of the membrane.

-

1.2. Covalent Adduct Formation: The aldehyde functional group is electrophilic and can react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine, to form Schiff bases and Michael adducts, respectively.[1] This covalent modification can alter the structure and function of membrane proteins, including receptors, ion channels, and enzymes, thereby impacting cellular signaling and transport processes.[1]

Effects on Biophysical Properties of Membranes

The presence of this compound within the lipid bilayer can significantly alter its physical properties. The following sections and tables summarize the expected quantitative effects, drawing analogies from studies on other long-chain saturated aldehydes and related molecules.

Membrane Fluidity

Membrane fluidity is a critical parameter that influences the mobility and function of membrane components. The insertion of long-chain aldehydes can either increase or decrease membrane fluidity depending on the initial state of the membrane and the concentration of the aldehyde. Generally, at physiological temperatures (above the gel-to-liquid crystalline phase transition), the introduction of a saturated acyl chain like that of this compound is expected to increase the order and decrease the fluidity of the membrane.

Table 1: Analogous Quantitative Data on the Effect of Long-Chain Molecules on Membrane Order Parameter

| Compound (Analogue for this compound) | Membrane System | Technique | Concentration | Change in Order Parameter (S) | Reference |

| Octadecanol (C18 alcohol) | DMPC bilayers | ²H NMR | 10 mol% | Increased order of acyl chains | [2] |

| C16-Ceramide (saturated) | Phosphatidylcholine vesicles | Fluorescence Anisotropy | 10 mol% | Increased order (increased anisotropy) | [3] |

| Stearic Acid (C18:0) | Differentiated SH-SY5Y cells | DPH Fluorescence Polarization | 1 µM | No significant change | [4] |

Note: Data for this compound is not directly available and is inferred from these analogous compounds. The direction and magnitude of the effect can vary based on the specific lipid composition and experimental conditions.

Membrane Permeability

Alterations in lipid packing induced by this compound can affect the barrier function of the membrane, leading to changes in its permeability to ions and small molecules. An increase in membrane order is generally associated with decreased permeability.

Table 2: Analogous Quantitative Data on the Effect of Membrane Perturbants on Permeability

| Perturbant (Analogue for this compound) | Membrane System | Assay | Effect on Permeability | Reference |

| Hexenal | Bovine Longissimus muscle mitochondria | Mitochondrial Swelling Assay | Significantly increased permeability | [5] |

| 4-hydroxy-2-nonenal (HNE) | Rat liver mitochondria | Mitochondrial Swelling Assay | Increased permeability | [1] |

| Peptide Aldehydes | Cell Models | Chloroalkane Penetration Assay (CAPA) | Increased permeability | [6] |

Note: The effect of this compound on membrane permeability is likely to be concentration-dependent and influenced by the specific lipid composition of the membrane.

Modulation of Cellular Signaling Pathways: The Nrf2 Connection

Long-chain saturated aldehydes, including nonanal and decanal, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.[7] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.

The proposed mechanism of activation involves the covalent modification of cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, releasing Nrf2 and allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Downstream Targets and Implications for Drug Development

The activation of the Nrf2 pathway has significant implications for drug development, as it is a key mechanism in cellular defense against oxidative stress, a process implicated in numerous diseases. Downstream targets of Nrf2 include:

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis.

-

Sulfiredoxin (Srxn1): An enzyme that reduces hyperoxidized peroxiredoxins.

By modulating the Nrf2 pathway, compounds like this compound could potentially be explored for their therapeutic potential in conditions associated with oxidative stress. However, the dual role of Nrf2 in both protecting normal cells and promoting the survival of cancer cells necessitates careful consideration in drug development strategies.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with biological membranes.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered (gel-like) membrane, the emission maximum is blue-shifted (~440 nm), while in a more fluid (liquid-crystalline) membrane, it is red-shifted (~490 nm). The GP value is a ratiometric measure of this spectral shift and provides a quantitative measure of membrane fluidity.[8][9][10]

Protocol:

-

Liposome Preparation:

-

Prepare a lipid film of the desired composition (e.g., POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen.

-

Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

Laurdan Labeling:

-

Add a small volume of a concentrated Laurdan stock solution in ethanol to the LUV suspension to achieve a final lipid-to-probe ratio of approximately 500:1.

-

Incubate the mixture for at least 30 minutes at a temperature above the phase transition temperature of the lipid to ensure probe incorporation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Add aliquots of the this compound stock solution to the Laurdan-labeled LUVs to achieve the desired final concentrations. An equivalent volume of the solvent should be added to a control sample.

-

Incubate for a sufficient time to allow partitioning of the aldehyde into the membrane.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the sample at 350 nm.

-

Record the emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

-

-

GP Calculation:

-

Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .[8]

-

Compare the GP values of the this compound-treated samples with the control to determine the effect on membrane fluidity.

-

Measurement of Membrane Permeability using Fluorescence Dequenching Assay

This assay measures the leakage of a fluorescent dye from liposomes upon perturbation of the membrane. The dye (e.g., ANTS) is co-encapsulated with a quencher (e.g., DPX) at a high concentration, leading to fluorescence quenching. If the membrane becomes permeable, the dye and quencher are released and diluted, resulting in an increase in fluorescence.[1][3][11]

Protocol:

-

Liposome Preparation with Encapsulated Probes:

-

Prepare a lipid film as described in the Laurdan GP protocol.

-

Hydrate the lipid film with a buffer containing the fluorescent dye and quencher (e.g., 25 mM ANTS, 90 mM DPX, 10 mM HEPES, pH 7.4).

-

Form LUVs by extrusion.

-

-

Removal of External Probes:

-

Separate the liposomes with encapsulated probes from the unencapsulated dye and quencher using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

-

This compound Treatment:

-

Add aliquots of a this compound stock solution to the liposome suspension.

-

Include a positive control where a detergent (e.g., Triton X-100) is added to cause complete liposome lysis, representing 100% leakage. A negative control with only the solvent should also be included.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity of the dye over time using a spectrofluorometer (e.g., ANTS: excitation ~360 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the percentage of leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 , where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the fluorescence after adding detergent.

-

Compare the leakage profiles of this compound-treated samples to the control.

-

Conclusion

While direct experimental data on this compound remains limited, by drawing parallels with other long-chain saturated aldehydes and related lipid-modifying compounds, a clear picture of its potential interactions with biological membranes emerges. This compound is likely to act as a significant modulator of membrane biophysics, influencing fluidity and permeability through its intercalation into the lipid bilayer. Furthermore, its ability to covalently modify membrane proteins and activate the Nrf2 signaling pathway highlights its potential role in cellular stress responses and redox homeostasis.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and other long-chain aldehydes on membrane properties. A deeper understanding of these interactions is crucial for elucidating the physiological and pathological roles of these lipid-derived molecules and for exploring their potential as novel therapeutic targets or drug delivery modulators. Further research focusing specifically on this compound will be invaluable in validating the inferences made in this guide and in fully uncovering the biological significance of this intriguing molecule.

References

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspectives on the Clinical Development of NRF2-Targeting Drugs. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Nonadecanal as a Semiochemical in Insect Communication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanal (C₁₉H₃₈O) is a long-chain saturated fatty aldehyde that has been identified as a semiochemical in various insect species. Semiochemicals are chemical substances that carry information between organisms and play crucial roles in mediating behaviors such as mate finding, aggregation, host location, and oviposition. This technical guide provides a comprehensive overview of the current understanding of this compound's role in insect communication, with a focus on its biosynthesis, behavioral effects, and the underlying physiological mechanisms of its detection. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring this compound as a potential target for novel pest management strategies or as a tool in chemical ecology studies.

Biosynthesis of this compound in Insects

The biosynthesis of long-chain aldehydes like this compound in insects is intrinsically linked to fatty acid metabolism. While the specific enzymatic steps for this compound synthesis have not been elucidated in detail for most insects, the general pathway is understood to involve a series of elongation and reductive steps.

The biosynthesis of insect cuticular hydrocarbons, which often includes aldehydes, starts with acetyl-CoA. Through the action of fatty acid synthase (FAS), a C16 fatty acyl chain (palmitoyl-CoA) is typically produced. This precursor then undergoes further elongation by a series of elongase enzymes to produce very-long-chain fatty acids (VLCFAs). These VLCFAs are then reduced to their corresponding aldehydes by a fatty acyl-CoA reductase (FAR). In some insects, a P450 enzyme of the CYP4G family acts as an oxidative decarbonylase, converting long-chain aldehydes to hydrocarbons.[1]

References

The Enigmatic Role of Nonadecanal in Plant Defense: A Technical Guide on Long-Chain Aldehydes

For Immediate Release

A Deep Dive into the Defensive Arsenal of Plants: The Potential Role of Nonadecanal and other Long-Chain Aldehydes in Plant Immunity

While the intricate defense mechanisms of plants continue to be a subject of intense scientific scrutiny, the specific roles of many chemical compounds in this complex interplay remain partially understood. This technical guide explores the current understanding of the role of long-chain aldehydes, with a particular focus on the potential involvement of this compound (C19H38O), in plant defense mechanisms against a variety of biotic threats. Although direct research on this compound's function in plant immunity is currently limited, by examining the activities of structurally similar long-chain aldehydes, we can infer its likely contributions and pave the way for future research.

Introduction: The Chemical Language of Plant Defense

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of threats, including insect herbivores and microbial pathogens.[1] A key component of this defense system is the production and release of a diverse array of volatile organic compounds (VOCs).[2] These VOCs can act directly as toxins or repellents against attackers, or indirectly by attracting the natural enemies of herbivores.[3] Among the vast spectrum of plant-derived secondary metabolites, aldehydes, particularly long-chain aldehydes, are emerging as significant players in these defensive strategies.[4]

This compound, a saturated fatty aldehyde with a 19-carbon chain, has been identified as a semiochemical, a chemical substance that carries a message. However, its specific function within the context of plant defense remains largely uncharacterized. This guide synthesizes the available information on long-chain aldehydes to provide a comprehensive overview of their established and potential roles in plant immunity, offering a framework for understanding the likely significance of this compound.

Biosynthesis of Long-Chain Aldehydes in Plants

The biosynthesis of long-chain aldehydes in plants is intrinsically linked to lipid metabolism. While the precise pathway for this compound synthesis in plants has not been elucidated, it is hypothesized to originate from the modification of very-long-chain fatty acids (VLCFAs). The general pathway for the formation of other bioactive aldehydes involves the following key steps:

-

Fatty Acid Synthesis and Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then elongated in the endoplasmic reticulum by fatty acid elongase (FAE) complexes to produce VLCFAs.

-

Reduction to Aldehydes: The VLCFAs are then likely reduced to their corresponding aldehydes. This conversion can be catalyzed by specific reductase enzymes.

Further research is required to identify the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in plants.

Role of Long-Chain Aldehydes in Plant Defense

Evidence from studies on various long-chain aldehydes suggests a dual role in plant defense: direct effects on antagonists and indirect defense signaling.

Direct Defense Against Pathogens

Very-long-chain aldehydes have been shown to play a role in the pre-penetration processes of certain fungal pathogens. For instance, n-hexacosanal (C26-aldehyde), a component of barley leaf wax, can trigger the germination and differentiation of powdery mildew conidia.[5] This effect is dose- and chain-length dependent, with other even-numbered very-long-chain aldehydes (C22-C30) also exhibiting stimulatory capabilities.[5] This suggests that the specific composition of aldehydes on the plant surface can influence the initial stages of fungal infection. It is plausible that this compound could have similar effects on specific fungal pathogens.

Direct and Indirect Defense Against Insect Herbivores

Long-chain aldehydes can act as semiochemicals that influence insect behavior. They can function as either attractants or repellents, depending on the insect species and the specific aldehyde. For example, a blend of unsaturated aldehydes derived from cattle has been shown to repel biting midges and mosquitoes. While the direct repellent or attractant properties of this compound to specific herbivores are unknown, its classification as a semiochemical suggests it likely plays a role in mediating plant-insect interactions.

Furthermore, the release of aldehydes upon tissue damage can contribute to the overall blend of herbivore-induced plant volatiles (HIPVs). These blends can attract natural enemies of the herbivores, such as parasitic wasps and predatory mites, thus providing indirect defense.

Signaling Pathways

The perception of damage or pathogen attack triggers a cascade of signaling events within the plant, leading to the activation of defense responses, including the synthesis of defensive compounds like aldehydes. Key signaling pathways likely involved in the regulation of long-chain aldehyde production and response include:

-

Jasmonic Acid (JA) Pathway: The JA pathway is a central regulator of plant defense against necrotrophic pathogens and chewing insects. Wounding or herbivore feeding triggers the synthesis of jasmonic acid, which then activates the expression of a wide range of defense-related genes. It is highly probable that the biosynthesis of defensive aldehydes is, at least in part, regulated by the JA signaling cascade.

-

Calcium Signaling: The influx of calcium ions (Ca2+) into the cytoplasm is one of the earliest responses to various stresses, including mechanical wounding and pathogen recognition. This Ca2+ signature can initiate downstream signaling events, including the activation of protein kinases and the induction of defense gene expression.

The following diagram illustrates a hypothetical signaling pathway leading to the production of defensive aldehydes.

Caption: Hypothetical signaling pathway for long-chain aldehyde biosynthesis in plant defense.

Quantitative Data on Long-Chain Aldehyde Induction

While specific quantitative data for this compound induction in response to biotic stress is not available in the literature, studies on other aldehydes demonstrate a significant increase in their emission upon herbivory or pathogen attack. The following table provides a hypothetical representation of how such data could be structured.

| Treatment | Plant Species | Aldehyde | Fold Increase (vs. Control) | Reference |

| Herbivory (Spodoptera exigua) | Maize (Zea mays) | Nonanal (C9) | 15.2 ± 3.5 | Fictional et al., 2023 |

| Pathogen (Botrytis cinerea) | Arabidopsis thaliana | Hexanal (C6) | 8.7 ± 2.1 | Imagined & Co., 2024 |

| Mechanical Wounding | Tobacco (Nicotiana tabacum) | Tridecanal (C13) | 25.4 ± 5.8 | Hypothetical et al., 2022 |

| Hypothetical Data | This compound (C19) | To be determined |

Experimental Protocols

The investigation of the role of this compound and other long-chain aldehydes in plant defense requires a combination of analytical chemistry, molecular biology, and ecological assays.

Collection and Analysis of Plant Volatiles

Objective: To identify and quantify the emission of this compound and other long-chain aldehydes from plants under biotic stress.

Methodology:

-

Volatile Collection:

-

Dynamic Headspace Sampling: Enclose the plant or a part of it (e.g., a single leaf) in a glass chamber.

-

Pump purified air through the chamber at a controlled flow rate.

-

Trap the emitted volatiles on a sorbent tube (e.g., Tenax TA or a combination of sorbents).

-

Collect volatiles from both control (undamaged) and treated (e.g., herbivore-damaged or pathogen-infected) plants.

-

-

Volatile Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Thermally desorb the trapped volatiles from the sorbent tube onto a GC column.

-

Separate the compounds based on their volatility and interaction with the column's stationary phase.

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and authentic standards.

-

Quantify the amount of each compound using an internal standard.

-

-

The following diagram illustrates a typical experimental workflow for the analysis of plant volatiles.

Caption: Experimental workflow for the analysis of stress-induced plant volatiles.

Bioassays to Determine the Effect on Insects

Objective: To assess the behavioral response of insect herbivores to this compound.

Methodology:

-

Olfactometer Assays:

-

Use a Y-tube or four-arm olfactometer to test the preference of insects.

-

Introduce a stream of air carrying synthetic this compound into one arm and a control (solvent only) into the other arm(s).

-

Release individual insects at the base of the olfactometer and record their choice.

-

Analyze the data to determine if this compound acts as an attractant or a repellent.

-

Conclusion and Future Directions

While direct evidence for the role of this compound in plant defense is currently lacking, the established functions of other long-chain aldehydes provide a strong foundation for inferring its potential significance. As a C19 aldehyde, this compound likely participates in the complex chemical communication network that governs plant-pathogen and plant-insect interactions.

Future research should focus on:

-

Identifying the biosynthetic pathway of this compound in plants.

-

Quantifying the emission of this compound from various plant species in response to a range of biotic stressors.

-

Conducting detailed bioassays to determine the specific effects of this compound on a variety of insect herbivores and plant pathogens.

-

Investigating the signaling pathways that regulate this compound production and perception in plants.

A deeper understanding of the role of this compound and other long-chain aldehydes will not only enhance our knowledge of fundamental plant biology but may also open new avenues for the development of novel and sustainable pest management strategies.

References

- 1. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uav.ro [uav.ro]

- 3. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]

- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very-long-chain aldehydes promote in vitro prepenetration processes of Blumeria graminis in a dose- and chain length-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Origin of Nonadecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanal, a 19-carbon saturated fatty aldehyde, is a naturally occurring compound found in various organisms. As a long-chain aliphatic aldehyde, it plays roles in chemical communication and may serve as a precursor for other bioactive molecules. Understanding the biosynthetic origins of this compound is crucial for harnessing its potential in various applications, including drug development and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathways, key enzymatic players, and the experimental methodologies used to investigate the synthesis of this compound and related long-chain fatty aldehydes.

Core Biosynthetic Pathways of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids. The primary pathway involves the activation of a C19 fatty acid, nonadecanoic acid, and its subsequent reduction.

Primary Biosynthetic Route: The Fatty Acyl-CoA Reduction Pathway

The most recognized pathway for the formation of long-chain fatty aldehydes proceeds through the activation of a fatty acid to a fatty acyl-CoA thioester, which is then reduced. This pathway can be summarized in two main steps:

-

Activation of Nonadecanoic Acid: The precursor, nonadecanoic acid, is first activated to its coenzyme A (CoA) derivative, nonadecanoyl-CoA. This reaction is catalyzed by Fatty Acyl-CoA Synthetases (ACS) or Fatty Acyl-CoA Ligases. These enzymes utilize ATP to adenylate the fatty acid, which then reacts with Coenzyme A to form the fatty acyl-CoA.[1][2]

-

Reduction of Nonadecanoyl-CoA: The activated fatty acyl-CoA is then reduced to this compound. This reduction is catalyzed by Fatty Acyl-CoA Reductases (FARs) . This enzymatic step is crucial and often proceeds via an aldehyde intermediate which can be released or further reduced to the corresponding fatty alcohol (nonadecanol).[1][3][4]

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae [frontiersin.org]

- 4. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Nonadecanal as a Potential Volatile Organic Compound (VOC) Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of non-invasive biomarkers for the early detection and monitoring of diseases such as cancer is a paramount objective in modern medicine. Volatile organic compounds (VOCs), present in exhaled breath, blood, and urine, have emerged as promising candidates due to their direct link to metabolic processes within the body. This technical guide focuses on nonadecanal, a long-chain aldehyde, as a potential VOC biomarker. This compound's presence and concentration can be indicative of systemic oxidative stress, a key factor in the pathophysiology of numerous diseases, including cancer. This document provides an in-depth overview of the core principles, experimental methodologies, and potential signaling pathways related to this compound as a biomarker.

Data Presentation: Quantitative Insights into Aldehyde VOCs in Cancer

Quantitative analysis of VOCs is crucial for establishing their viability as clinical biomarkers. While specific data for this compound is still emerging, studies on analogous long-chain aldehydes, such as nonanal, provide valuable insights into the potential concentration differences between healthy individuals and cancer patients. The following table summarizes representative quantitative data for nonanal detected in the exhaled breath of breast cancer patients compared to healthy controls.

| Biomarker | Condition | Biological Matrix | Concentration (ppbv) | Analytical Method | Reference |

| Nonanal | Breast Cancer | Exhaled Breath | 23.14 | GC-MS | [1] |

| Nonanal | Healthy Control | Exhaled Breath | Not specified | GC-MS | [1] |

Note: ppbv = parts per billion by volume. This data for nonanal is presented as a representative example for long-chain aldehydes.

Biological Basis: The Link Between this compound and Oxidative Stress

This compound is a product of lipid peroxidation, a process initiated by oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes.[1] This degradation cascade generates a variety of aldehydes, including this compound, which are then released into the bloodstream and can be expelled through breath or excreted in urine. The elevated metabolic rate and oxidative stress characteristic of cancer cells can lead to increased lipid peroxidation, resulting in higher concentrations of this compound and other VOCs.

Signaling Pathway: Lipid Peroxidation Leading to this compound Formation

The following diagram illustrates the general pathway of lipid peroxidation, which is the source of this compound.

Experimental Protocols: Detection and Quantification of this compound

The gold standard for the analysis of VOCs like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the separation and identification of individual compounds within a complex mixture.

Sample Collection and Preparation

1. Exhaled Breath:

-

Collection: Subjects exhale into an inert collection bag (e.g., Tedlar®) or directly through a sorbent tube to trap VOCs.

-

Pre-concentration: Thermal desorption is commonly used to release the trapped VOCs from the sorbent tube into the GC-MS system.

2. Blood (Plasma/Serum):

-

Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Preparation: Plasma or serum is separated by centrifugation. A liquid-liquid extraction or solid-phase microextraction (SPME) is then employed to isolate the VOCs from the complex matrix.

3. Urine:

-

Collection: Mid-stream urine samples are collected in sterile containers.

-

Preparation: Headspace analysis is a common technique where the urine sample is gently heated in a sealed vial, and the vapor (headspace) containing the VOCs is injected into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a representative GC-MS protocol for the analysis of long-chain aldehydes like this compound. Optimization for specific instruments and matrices is recommended.

| Parameter | Specification |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | m/z 40-400. |

| Data Acquisition | Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification. |

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound as a VOC biomarker.

Conclusion and Future Directions

This compound holds significant promise as a non-invasive VOC biomarker for diseases characterized by oxidative stress, such as cancer. Its origin from lipid peroxidation provides a strong biological rationale for its investigation. Standardized and validated analytical methods, primarily GC-MS, are essential for the accurate quantification of this compound in clinical samples. While preliminary data on related long-chain aldehydes are encouraging, further large-scale clinical studies are required to establish the specific concentration ranges of this compound associated with different disease states and its diagnostic and prognostic utility. The development of sensitive and specific assays for this compound could pave the way for its integration into routine clinical practice, offering a valuable tool for early disease detection and personalized medicine.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Nonadecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of Nonadecanal, a long-chain saturated fatty aldehyde, for research applications. The synthesis is achieved through the mild oxidation of the commercially available corresponding primary alcohol, 1-Nonadecanol. This protocol outlines three common and effective oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. A detailed, step-by-step experimental procedure is provided for the Swern oxidation, chosen for its mild reaction conditions and high chemoselectivity. Additionally, this document includes a summary of the required reagents and their properties, a comprehensive work-up and purification procedure, and expected characterization data for the final product.

Introduction

Long-chain aldehydes, such as this compound, are important intermediates and building blocks in organic synthesis and are utilized in the development of pharmaceuticals, fragrances, and other specialty chemicals. Their synthesis requires mild and selective oxidation of the corresponding primary alcohols to prevent over-oxidation to carboxylic acids. This protocol details reliable methods for the synthesis of this compound from 1-Nonadecanol, providing researchers with a practical guide for its preparation in a laboratory setting.

Chemical Reaction

The synthesis of this compound from 1-Nonadecanol is an oxidation reaction. The general transformation is depicted below:

C₁₈H₃₇CH₂OH (1-Nonadecanol) → C₁₈H₃₇CHO (this compound)

This conversion can be effectively carried out using several mild oxidizing agents. The choice of reagent can depend on factors such as substrate sensitivity, desired scale, and safety considerations.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Notes |

| 1-Nonadecanol | C₁₉H₄₀O | 284.52 | Starting Material | Commercially available white solid. |

| For Swern Oxidation | ||||

| Oxalyl chloride | (COCl)₂ | 126.93 | Activating Agent | Highly toxic and corrosive. Handle with extreme care in a fume hood. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Oxidant | Anhydrous grade is essential. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Anhydrous grade is recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is essential. |

| For Dess-Martin Oxidation | ||||

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Oxidizing Agent | Can be shock-sensitive. Handle with care.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |

| For PCC Oxidation | ||||

| Pyridinium chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | Oxidizing Agent | Chromium-based reagent, handle with appropriate safety precautions.[2][3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |

| Celite® | N/A | N/A | Filter Aid |

Experimental Protocols

This section details the experimental procedure for the Swern oxidation of 1-Nonadecanol to this compound. Swern oxidation is a reliable and mild method that avoids the use of heavy metals.[5][6]

Protocol: Swern Oxidation of 1-Nonadecanol

1. Preparation of the Activating Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (2.0 eq.) to the stirred DCM.

-

To this solution, add anhydrous dimethyl sulfoxide (DMSO, 4.0 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. The formation of a white precipitate may be observed.

2. Oxidation of 1-Nonadecanol:

-

Dissolve 1-Nonadecanol (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the 1-Nonadecanol solution dropwise to the activated DMSO mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Reaction Quench and Work-up:

-

Slowly add anhydrous triethylamine (TEA, 5.0 eq.) to the reaction mixture at -78 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Add water to the reaction mixture to quench the reaction and dissolve the triethylammonium salts.

-